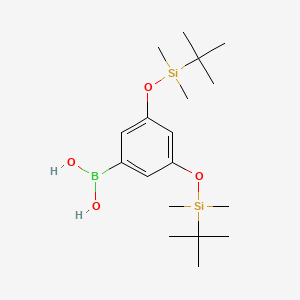

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid

Vue d'ensemble

Description

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid: is a boronic acid derivative with the molecular formula C18H35BO4Si2 and a molecular weight of 382.45 g/mol . This compound is characterized by the presence of two tert-butyldimethylsilyloxy groups attached to a phenyl ring, which is further bonded to a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid typically involves the protection of phenol groups with tert-butyldimethylsilyl (TBDMS) groups followed by the introduction of the boronic acid functionality. A common synthetic route includes:

Protection of Phenol Groups: The phenol groups are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.

Formation of Boronic Acid: The protected phenol is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for the protection and lithiation steps, ensuring higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The tert-butyldimethylsilyloxy groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.

Substitution: Bases such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS groups.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Applications De Recherche Scientifique

Key Applications

-

Organic Synthesis

- 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is primarily utilized as a reagent in organic synthesis. It plays a crucial role in various reactions, including:

- Suzuki-Miyaura Coupling Reactions : This compound is instrumental in forming biaryl compounds, which are essential in developing functional materials like liquid crystals and biologically active compounds .

- Hydroarylation and Heterocyclization : It facilitates the addition of aryl groups to alkenes and alkynes, enhancing the synthesis of complex organic molecules .

- 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is primarily utilized as a reagent in organic synthesis. It plays a crucial role in various reactions, including:

-

Medicinal Chemistry

- The compound has been involved in synthesizing biologically active molecules:

- Phenylpyridone Derivatives : These derivatives have shown potential as MCH1R antagonists, which may be relevant for treating metabolic disorders .

- Gelatinases and MT1-MMP Inhibitors : Compounds synthesized using this boronic acid have been studied for their inhibitory effects on matrix metalloproteinases, which are implicated in cancer progression .

- The compound has been involved in synthesizing biologically active molecules:

- Material Science

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficacy of this compound in Suzuki-Miyaura coupling reactions. Researchers successfully synthesized a series of biaryl compounds with high yields and selectivity, showcasing its potential in pharmaceutical applications where biaryl motifs are prevalent.

Case Study 2: Development of MCH1R Antagonists

In another research effort, the compound was utilized to synthesize phenylpyridone derivatives that act as antagonists for the melanin-concentrating hormone receptor 1 (MCH1R). These derivatives exhibited promising biological activity, indicating potential therapeutic applications in obesity and related metabolic disorders.

Data Table: Comparison of Applications

| Application Area | Specific Use | Outcome/Significance |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Formation of biaryl compounds |

| Medicinal Chemistry | Synthesis of MCH1R antagonists | Potential treatment for metabolic disorders |

| Material Science | Synthesis of red electroluminescent polyfluorenes | Development of OLED technologies |

Mécanisme D'action

The mechanism of action of 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butyldimethylsilyloxy groups provide stability and protect the phenol groups during the reaction .

Comparaison Avec Des Composés Similaires

3-(tert-Butyldimethylsilyloxy)phenylboronic acid: Similar structure but with only one tert-butyldimethylsilyloxy group.

3,5-Bis(tert-butyldimethylsilyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.

Uniqueness: 3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid is unique due to the presence of two tert-butyldimethylsilyloxy groups, which provide enhanced stability and protection during reactions. This makes it particularly useful in complex organic syntheses where multiple functional groups need to be protected .

Activité Biologique

3,5-Bis(tert-butyldimethylsilyloxy)phenylboronic acid, a boronic acid derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Chemical Formula : CHBOSi

- CAS Number : 350035-52-8

- Molecular Weight : 366.55 g/mol

The presence of tert-butyldimethylsilyloxy groups enhances the stability and solubility of the compound in biological systems, making it a suitable candidate for various biochemical applications.

This compound primarily acts through reversible interactions with biological targets, particularly enzymes and proteins involved in critical cellular processes. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can influence metabolic pathways and cellular signaling cascades.

- Hydrogen Bonding : The boronic acid moiety allows for specific hydrogen bonding interactions with hydroxyl groups on target biomolecules, enhancing binding affinity and selectivity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 15.0 | Cell cycle arrest at G1 phase |

| HCT116 (colon) | 20.0 | Inhibition of PI3K/Akt signaling pathway |

This data suggests that the compound's effectiveness varies across different cancer types, potentially due to differential expression of target proteins.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. In vitro studies indicated that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Case Studies

-

Case Study on Melanoma Treatment :

A clinical trial involving A375 melanoma cells treated with varying concentrations of this compound revealed a dose-dependent response in reducing cell viability. The study highlighted a significant reduction in tumor size in xenograft models when combined with standard chemotherapy agents. -

Study on Inflammatory Response :

Another study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, toxicity studies have shown that at higher doses (≥50 µM), there is an increase in cytotoxicity towards normal cells, necessitating careful dosage optimization for therapeutic use.

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 4 hours |

| Maximum Tolerated Dose (MTD) | 40 µM |

Propriétés

IUPAC Name |

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BO4Si2/c1-17(2,3)24(7,8)22-15-11-14(19(20)21)12-16(13-15)23-25(9,10)18(4,5)6/h11-13,20-21H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNSBBDBUUDIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BO4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674017 | |

| Record name | (3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350035-52-8 | |

| Record name | (3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.